molecular formula C14H13N3 B1393171 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine CAS No. 1240567-95-6

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1393171
CAS No.: 1240567-95-6
M. Wt: 223.27 g/mol
InChI Key: CWZXGPSTHQHMFI-UHFFFAOYSA-N
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Description

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2-naphthylmethyl group at the 1-position and an amine group at the 4-position

Scientific Research Applications

1-(2-Naphthylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would depend on its specific properties and uses. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” could include further studies on its synthesis, properties, and potential applications. For example, research on similar compounds has explored their photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-Naphthylmethyl Group: The 2-naphthylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 2-naphthylmethyl chloride in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the amine group at the 4-position of the pyrazole ring. This can be achieved through a variety of methods, including reductive amination or direct amination using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines or alcohols.

Comparison with Similar Compounds

    1-(2-Naphthylmethyl)-1H-pyrazole: Similar structure but lacks the amine group at the 4-position.

    1-(2-Naphthylmethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure with an additional methyl group at the 3-position.

    1-(2-Naphthylmethyl)-1H-pyrazol-5-amine: Similar structure with the amine group at the 5-position instead of the 4-position.

Uniqueness: 1-(2-Naphthylmethyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the 2-naphthylmethyl group and the amine group, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14-8-16-17(10-14)9-11-5-6-12-3-1-2-4-13(12)7-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZXGPSTHQHMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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